Cas no 88192-19-2 (3-Azidopropan-1-amine)

3-Azidopropan-1-amine structure
3-Azidopropan-1-amine structure
Product Name:3-Azidopropan-1-amine
Numero CAS:88192-19-2
MF:C3H8N4
MW:100.1224193573
MDL:MFCD11046568
CID:723452
PubChem ID:253661694
Update Time:2024-10-26

3-Azidopropan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Propanamine, 3-azido-
    • 3-Azidopropylamine
    • 3-Azidopropyl-1-amine
    • 3-azido-1-Propanamine
    • 1-azido-3-aminopropane
    • 1-Propanone,3-azido-1-phenyl
    • 3-amino-1-azidopropane
    • 3-aminopropane-1-azide
    • 3-azido-1-aminopropane
    • 3-azido-1-phenyl-1-propanone
    • 3-azido-1-phenyl-propan-1-one
    • 3-azido-1-propylamine
    • 1-Amino-3-azidopropane
    • 3-Aminopropyl Azide
    • 3-azidopropan-1-amine
    • 3-Azido-propylamine
    • OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • NE17647
    • BC677695
    • A2738
    • 10.14272/OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • doi:10.14272/OYBOVXXFJYJYPC-UHFFFAOYSA-N.1
    • 3-Azido-1-propanamine (ACI)
    • (3-Azidopropyl)amine
    • 1-Azido-3-propanamine
    • 3-Azidopropanamine
    • SY053441
    • CS-0620393
    • F19638
    • SCHEMBL13464346
    • DB-345694
    • LQB6KK2S9Z
    • 88192-19-2
    • F8881-6309
    • BS-12740
    • AKOS010598908
    • EN300-54083
    • BP-25123
    • 3-Azido-1-propanamine, 90%
    • MFCD11046568
    • UNII-LQB6KK2S9Z
    • DTXSID80236880
    • HY-151862
    • 3-Azidopropan-1-amine
    • MDL: MFCD11046568
    • Inchi: 1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2
    • Chiave InChI: OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • Sorrisi: [N-]=[N+]=NCCCN

Proprietà calcolate

  • Massa esatta: 100.07500
  • Massa monoisotopica: 100.075
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 3
  • Complessità: 73
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.4
  • XLogP3: 0.5

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.020 g/mL at 25 °C
  • Punto di ebollizione: 50°C/15mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 140 ° f
    Celsius: 60 ° c
  • Indice di rifrazione: n20/D 1.471
  • Solubilità: Soluble in DMSO, DMF, DCM, chloroform, THF, and water.Miscible with dimethylsulfoxide, dimethyl formamide, dichloromethane, tetrahydrofuran, chloroform and water.
  • Coefficiente di ripartizione dell'acqua: Soluble in DMSO, DMF, DCM, chloroform, THF, and water.Miscible with dimethylsulfoxide, dimethyl formamide, dichloromethane, tetrahydrofuran, chloroform and water.
  • PSA: 75.77000
  • LogP: 0.79856
  • Sensibilità: Sensibile al calore

3-Azidopropan-1-amine Informazioni sulla sicurezza

3-Azidopropan-1-amine Dati doganali

  • CODICE SA:2929909090
  • Dati doganali:

    Codice doganale cinese:

    2929909090

    Panoramica:

    2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

3-Azidopropan-1-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A227366-100mg
3-Azidopropan-1-amine
88192-19-2
100mg
$ 115.00 2022-04-02
TRC
A227366-500mg
3-Azidopropan-1-amine
88192-19-2
500mg
$ 410.00 2022-04-02
TRC
A227366-1g
3-Azidopropan-1-amine
88192-19-2
1g
$ 635.00 2022-04-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2738-100MG
3-Azidopropylamine
88192-19-2 >95.0%(GC)(T)
100mg
¥390.00 2024-04-15
Fluorochem
093907-100mg
3-Azido-propylamine
88192-19-2 >95.0%(GC)(T)
100mg
£86.00 2022-03-01
Fluorochem
093907-1g
3-Azido-propylamine
88192-19-2 >95.0%(GC)(T)
1g
£428.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151380-100MG
3-Azidopropan-1-amine
88192-19-2 >95.0%(GC)(T)
100mg
¥396.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151380-25mg
3-Azidopropan-1-amine
88192-19-2 >95.0%(GC)(T)
25mg
¥132.90 2023-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A849322-100mg
3-Azidopropyl-1-amine
88192-19-2 95%,GC&T
100mg
¥649.00 2022-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
Click192-1000mg
3-Azidopropan-1-amine
88192-19-2
1g
4185CNY 2021-05-10

3-Azidopropan-1-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate
Riferimento
An efficient and practical method for the synthesis of mono-N-protected α,ω-diaminoalkanes
Lee, J. W.; et al, Tetrahedron Letters, 2001, 42(14), 2709-2711

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  1 h, 0 °C; 16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Riferimento
Synthesis and biological evaluation of hybrid acridine-HSP90 ligand conjugates as telomerase inhibitors
Roe, S.; et al, Organic & Biomolecular Chemistry, 2015, 13(31), 8500-8504

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
Facile functionalization of FK506 for biological studies by the thiol-ene 'click' reaction
Guo, Zhi-Fo; et al, RSC Advances, 2014, 4(22), 11400-11403

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  15 h, rt → 80 °C
1.2 Reagents: Potassium hydroxide ;  basified
Riferimento
Synthesis and application of a new cleavable linker for "click"-based affinity chromatography
Landi, Felicetta; et al, Organic & Biomolecular Chemistry, 2010, 8(1), 56-59

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, reflux
Riferimento
Synthesis of the 5,6-Dihydroxymorpholin-3-one Fragment of Monanchocidin A
Shi, Yunlong; et al, Organic Letters, 2015, 17(4), 968-971

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
Curtius rearrangement of ω-azido acid chlorides: access to the corresponding ω-azido substituted amines and carbamates, useful building blocks for polyamine syntheses
Khoukhi, Mostafa; et al, Synthesis, 1996, (4), 483-7

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium azide Solvents: Water ;  10 min, rt; 12 h, 80 °C
Riferimento
Coupling Protein Engineering with Probe Design To Inhibit and Image Matrix Metalloproteinases with Controlled Specificity
Morell, Montse; et al, Journal of the American Chemical Society, 2013, 135(24), 9139-9148

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  19 h, 80 °C; 80 °C → rt
1.2 Reagents: Potassium hydroxide ;  rt
Riferimento
Synthesis of substituted imidazolines by an Ugi/Staudinger/aza-Wittig sequence
Welsch, Sebastian J.; et al, Tetrahedron Letters, 2015, 56(8), 1025-1029

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  90 °C
Riferimento
A mild removal of Fmoc group using sodium azide
Chen, Chun-Chi; et al, Amino Acids, 2014, 46(2), 367-374

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium azide
Riferimento
Rapid Synthesis of Functionalized High-Generation Polyester Dendrimers via Strain-Promoted Alkyne-Azide Cycloaddition
McNelles, Stuart A.; et al, Macromolecules (Washington, 2017, 50(20), 7993-8001

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Sodium azide Solvents: Acetonitrile ;  heated
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
Riferimento
NanoSOSG: a Nanostructured Fluorescent Probe for the Detection of Intracellular Singlet Oxygen
Ruiz-Gonzalez, Ruben; et al, Angewandte Chemie, 2017, 56(11), 2885-2888

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ;  1.5 h, 10 °C
Riferimento
Water-borne nanocoating for rapid inactivation of SARS-CoV-2 and other viruses
Bobrin, Valentin A.; et al, ACS Nano, 2021, 15(9), 14915-14927

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ;  36 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  basified, rt
Riferimento
Structure and evaluation of antibacterial and antitubercular properties of new basic and heterocyclic 3-formylrifamycin SV derivatives obtained via 'click chemistry' approach
Pyta, Krystian; et al, European Journal of Medicinal Chemistry, 2014, 84, 651-676

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  1 h, rt; 1 h, 0 °C; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Riferimento
Clickable artificial heme-peroxidases for the development of functional nanomaterials
Zambrano, Gerardo ; et al, Biotechnology and Applied Biochemistry, 2020, 67(4), 549-562

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  10 min, 0 °C
1.2 Solvents: Methanol ;  0 °C; 17 h, 23 °C
Riferimento
Bifunctional Diaminoterephthalate Fluorescent Dye as Probe for Cross-Linking Proteins
Wallisch, Melanie; et al, Chemistry - A European Journal, 2017, 23(27), 6535-6543

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  overnight, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Carbohydrate-naphthalene diimide conjugates as potential antiparasitic drugs: Synthesis, evaluation and structure-activity studies
Zuffo, M. ; et al, European Journal of Medicinal Chemistry, 2019, 163, 54-66

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  rt; 16 h, 80 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 11, < 5 °C
Riferimento
Azidopropylvinylsulfonamide as a New Bifunctional Click Reagent for Bioorthogonal Conjugations: Application for DNA-Protein Cross-Linking
Dadova, Jitka; et al, Chemistry - A European Journal, 2015, 21(45), 16091-16102

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  15 h, rt → 80 °C
1.2 Reagents: Potassium hydroxide
Riferimento
Pre-blocked molecular shuttle as an in-situ real-time theranostics
Sun, Tao; et al, Biomaterials, 2019, 204, 46-58

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  15 h, rt → 80 °C
1.2 Reagents: Potassium hydroxide ;  basified
Riferimento
Modification of DNA-templated conductive polymer nanowires via click chemistry
Hannant, Jennifer; et al, Chemical Communications (Cambridge, 2010, 46(32), 5870-5872

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water
Riferimento
Chemically tunable mucin chimeras assembled on living cells
Kramer, Jessica R.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2015, 112(41), 12574-12579

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  cooled; < 10 °C
Riferimento
Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release
Le Valley, Paige J.; et al, Journal of the American Chemical Society, 2020, 142(10), 4671-4679

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  rt → reflux; 24 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 14, < 10 °C
Riferimento
Topology and Molecular Architecture of Polyelectrolytes Determine Their pH-Responsiveness When Assembled on Surfaces
Trachsel, Lucca ; et al, ACS Macro Letters, 2021, 10(1), 90-97

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  24 h, 80 °C
Riferimento
Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds
Knoer, Sebastian; et al, Chemistry - A European Journal, 2007, 13(21), 6082-6090

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  24 h, 80 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  pH 14, < 10 °C
Riferimento
First poly(2-oxazoline)-peptide conjugate for targeted radionuclide cancer therapy
Luxenhofer, Robert; et al, PMSE Preprints, 2006, 95, 283-284

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  overnight, rt → reflux
1.2 Reagents: Potassium hydroxide ;  basified
Riferimento
Blood-brain barrier-permeable fluorone-labeled dieckols acting as neuronal ER stress signaling inhibitors
Kwak, Jong Hwan; et al, Biomaterials, 2015, 61, 52-60

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  < 10 °C
Riferimento
Cyclodextrin-/photoisomerization-modulated assembly and disassembly of an azobenzene-grafted polyoxometalate cluster
Li, Hongbo; et al, Dalton Transactions, 2019, 48(16), 5168-5175

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: Potassium iodide Solvents: Water ;  rt → 90 °C; 3 d, 90 °C; 90 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 14, 0 °C
Riferimento
Loops versus Branch Functionality in Model Click Hydrogels
Kawamoto, Ken; et al, Macromolecules (Washington, 2015, 48(24), 8980-8988

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  14 h, rt → 90 °C
Riferimento
Entirely oligosaccharide-based supramolecular amphiphiles constructed via host-guest interactions as efficient drug delivery platforms
Shi, Yuting; et al, Chemical Communications (Cambridge, 2017, 53(91), 12302-12305

Metodo di produzione 29

Condizioni di reazione
1.1 Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ;  5 h, rt
Riferimento
Layer-by-layer deposition of functional click polymers for microarray applications
Sola, L.; et al, eXPRESS Polymer Letters, 2019, 13(11), 1004-1017

3-Azidopropan-1-amine Raw materials

3-Azidopropan-1-amine Preparation Products

Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.